molecular formula C17H14FN3OS B1439117 N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide CAS No. 1146290-02-9

N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Cat. No. B1439117
M. Wt: 327.4 g/mol
InChI Key: DOKNXHOZDFAIRO-UHFFFAOYSA-N
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Description

“N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

The molecular weight of “N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide” is 485.5 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 8 .

Scientific Research Applications

Synthesis and Electrophysiological Activity

N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide and related compounds have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potency in in vitro assays comparable to sematilide, indicating their potential as selective class III agents for cardiac arrhythmias. The 1H-imidazol-1-yl moiety has been identified as a viable replacement for the methylsulfonylamino group, suggesting a novel approach for producing class III electrophysiological activity in this chemical series (Morgan et al., 1990).

Catalysis and Solvent-Free Synthesis

Efficient catalyst- and solvent-free synthesis methods have been developed for the regioselective synthesis of derivatives of N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide using microwave-assisted Fries rearrangement. These methods have provided strategic intermediates for further chemical transformations, highlighting the compound's utility in synthetic organic chemistry and the potential for diverse chemical modifications (Moreno-Fuquen et al., 2019).

Pharmacokinetics and Tissue Distribution

Studies on novel anaplastic lymphoma kinase (ALK) inhibitors structurally related to N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide have explored their pharmacokinetics and tissue distribution. These investigations provide insights into the metabolic stability, systemic clearance, and potential therapeutic applications of these compounds in treating cancer, emphasizing the importance of chemical stability and potency balance (Teffera et al., 2013).

Structural and Theoretical Studies

Crystallographic and theoretical studies on compounds related to N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide have provided valuable information on molecular conformations, intermolecular interactions, and the effects of different molecular arrangements. These studies contribute to a deeper understanding of the structural characteristics that influence the biological and pharmacological activities of these compounds (Karanth et al., 2019).

Anti-Fibrotic and Anti-Metastatic Effects

Research on ALK5 inhibitors structurally similar to N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide has shown potential anti-fibrotic and anti-metastatic effects. These findings suggest possible therapeutic applications in treating fibrosis and cancer metastasis, highlighting the compound's relevance in medical research and drug development (Kim et al., 2008).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-15-7-2-1-4-13(15)11-20-16(22)12-5-3-6-14(10-12)21-9-8-19-17(21)23/h1-10H,11H2,(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKNXHOZDFAIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N3C=CNC3=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701134095
Record name Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

CAS RN

1146290-02-9
Record name Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701134095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide
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